Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate
Overview
Description
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate: is a chemical compound with the molecular formula C9H14O3. It is composed of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. This compound is known for its unique structure, which includes a cyclohexyl ring with a hydroxy and oxo group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate can be synthesized through the yeast reduction of methyl (2-oxocyclohexyl)acetate . This method involves the use of baker’s yeast to reduce the oxo group to a hydroxy group, resulting in the formation of the desired compound. The reaction conditions typically involve maintaining a specific temperature and pH to optimize the reduction process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the yeast reduction process. This would require large bioreactors to cultivate the yeast and control the reaction conditions to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be further reduced to form a diol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding to enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2-oxocyclohexyl)acetate: A precursor in the synthesis of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate.
Methyl 2-(4-oxocyclohexyl)acetate: Another similar compound with a different position of the oxo group.
Uniqueness: this compound is unique due to the presence of both a hydroxy and oxo group on the cyclohexyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLWRBIQRPNVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC(=O)CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558458 | |
Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81053-14-7 | |
Record name | Methyl (1-hydroxy-4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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